molecular formula C12H19N B2358729 3,3-Dimethyl-1-phenylbutan-2-amine CAS No. 67309-37-9

3,3-Dimethyl-1-phenylbutan-2-amine

Cat. No. B2358729
CAS RN: 67309-37-9
M. Wt: 177.291
InChI Key: OTRQGAZWLJRILG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-2-amine is a chemical compound with the CAS Number: 67309-37-9 . It has a molecular weight of 177.29 and its IUPAC name is 3,3-dimethyl-1-phenyl-2-butanamine .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-1-phenylbutan-2-amine is 1S/C12H19N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,3-Dimethyl-1-phenylbutan-2-amine is a liquid . It has a density of 0.9±0.1 g/cm³ , a boiling point of 254.7±9.0 °C at 760 mmHg , and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.2±3.0 kJ/mol , and the flash point is 106.9±9.3 °C . The index of refraction is 1.513 , and the molar refractivity is 57.8±0.3 cm³ .

Scientific Research Applications

Synthesis and Chemical Applications

  • Protection of Carboxylic Acids : The synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, derived from similar amines, highlights its use in protecting carboxylic acids. This compound forms stable amides under basic conditions, which can be easily converted into carboxylic acids, esters, amides, and aldehydes (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

  • In Organometallic Chemistry : Compounds similar to 3,3-Dimethyl-1-phenylbutan-2-amine are used in the formation of chiral-at-metal p-tethered arene ruthenium(II) complexes. These complexes show potential in stereoselective synthesis and catalysis (Pinto, Marconi, Heinemann, & Zenneck, 2004).

  • Intermediate in Synthesis of Biologically Active Molecules : It's used as an intermediate for synthesizing various biologically active molecules, including substituted triazoles and aminothiazoles, demonstrating its utility in medicinal chemistry (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Computational and Theoretical Studies

  • Computational Chemistry : Quantum mechanical/Monte Carlo/free‐energy perturbation methods use compounds structurally similar to 3,3-Dimethyl-1-phenylbutan-2-amine to study solvent-dependent reactions. This indicates its significance in computational chemical research (Hori, Yamaguchi, Uezu, & Sumimoto, 2011).

Crystallography and Structural Analysis

Application in Enzymatic Reactions

  • Enzymatic Synthesis : The chemoenzymatic synthesis of amino acids using processes involving similar amines showcases their potential in enzyme-catalyzed reactions and chiral chemistry (Andruszkiewicz, Barrett, & Silverman, 1990).

Safety and Hazards

The safety information for 3,3-Dimethyl-1-phenylbutan-2-amine includes the following hazard statements: H302, H315, H318, H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQGAZWLJRILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874358
Record name A-T-BUTYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67309-37-9
Record name 1-Phenyl-2-amino-3,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-T-BUTYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-phenylbutan-2-amine
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